![molecular formula C16H21ClN2O3 B7986020 [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7986020.png)
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring, a chloro-acetylamino group, and a benzyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, often starting with cyclohexanone. This intermediate is then functionalized to introduce the amino group.
Introduction of the Chloro-acetyl Group: The amino group on the cyclohexyl intermediate is reacted with chloroacetyl chloride under basic conditions to form the chloro-acetylamino derivative.
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the chloro-acetyl group, converting it to an amino group.
Substitution: The chloro group in the chloro-acetyl moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Conversion to amino-cyclohexyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
[4-(2-Bromo-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: Similar structure but with a bromo group instead of a chloro group.
[4-(2-Iodo-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: Similar structure but with an iodo group instead of a chloro group.
[4-(2-Fluoro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The presence of the chloro group in [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester imparts unique reactivity compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, providing a balance between stability and reactivity that can be advantageous in certain applications.
属性
IUPAC Name |
benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-10-15(20)18-13-6-8-14(9-7-13)19-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGRYQQRNFKART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
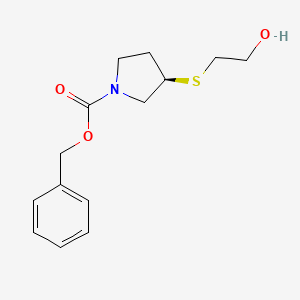
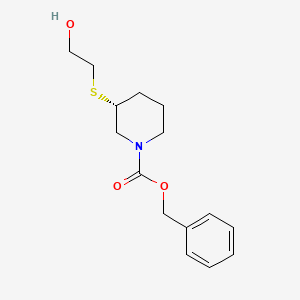
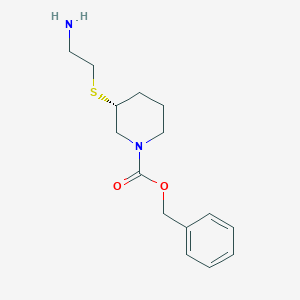
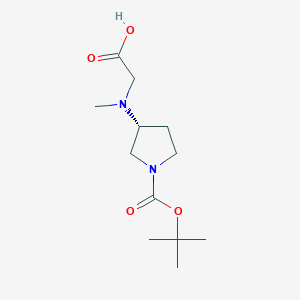
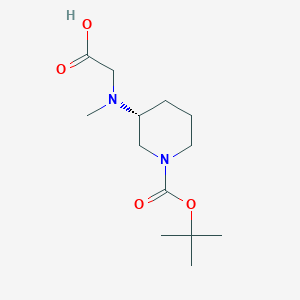
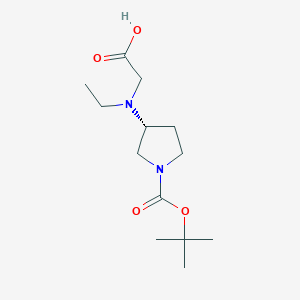
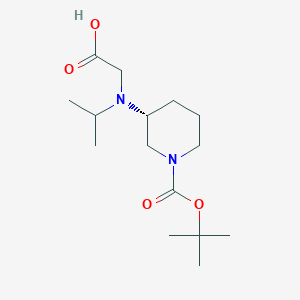
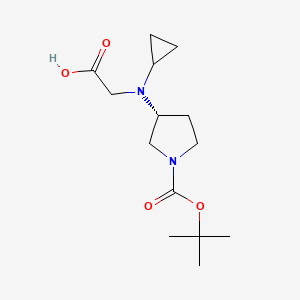
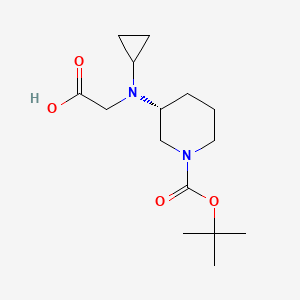
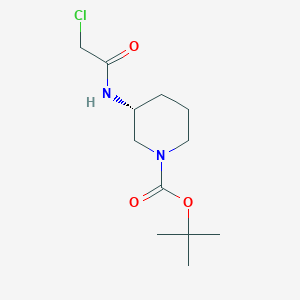
![[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7986000.png)
![(R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7986010.png)
![(R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7986028.png)
![(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7986042.png)
